molecular formula C20H20N4O3S B2540450 (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034887-24-4

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2540450
CAS No.: 2034887-24-4
M. Wt: 396.47
InChI Key: IPCHPICQBIUGNX-GXDHUFHOSA-N
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Description

(E)-3-(1-(Styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a sophisticated small molecule designed for oncology research, specifically targeting epidermal growth factor receptor (EGFR) kinases . The compound is built around a pyrido[2,3-d]pyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its potent biological activities and frequent application in the design of anticancer agents . This flat heteroaromatic system is essential for occupying the adenine-binding pocket of the ATP-binding site in kinases, facilitating competitive inhibition . The primary research value of this compound lies in its mechanism of action as an EGFR inhibitor . EGFR is a receptor tyrosine kinase that is overexpressed in a wide range of human carcinomas, and its signaling drives critical processes like cell proliferation and survival . Inhibiting EGFR, including both the wild-type (EGFR WT ) and the mutant T790M form (EGFR T790M ) which is associated with drug resistance, is a validated strategy for anticancer drug discovery . Researchers can utilize this compound to investigate signaling pathways, study resistance mechanisms, and evaluate its effects on cell viability in various cancer cell lines. This product is supplied as a high-purity compound for Research Use Only . It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20-18-7-4-11-21-19(18)22-15-24(20)17-8-12-23(13-9-17)28(26,27)14-10-16-5-2-1-3-6-16/h1-7,10-11,14-15,17H,8-9,12-13H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCHPICQBIUGNX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidinone core linked to a styrylsulfonyl piperidine moiety. The unique combination of these structural elements is believed to contribute to its biological effectiveness.

Research indicates that compounds with similar structures often interact with various cellular pathways, including:

  • Inhibition of cell proliferation : By interfering with cell cycle progression.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Modulation of signaling pathways : Such as the Hedgehog signaling pathway, which is crucial in many malignancies.

Anticancer Activity

Several studies have highlighted the anticancer potential of (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed IC50 values indicating effective inhibition of cell growth at low concentrations.
  • Mechanistic Insights : The compound was shown to induce mitotic arrest and apoptosis in cancer cells. It appears to disrupt microtubule dynamics, similar to other known chemotherapeutics, leading to cell cycle arrest at the metaphase stage.

Case Studies

A notable case study involved the administration of this compound in animal models. The results indicated:

  • Tumor Reduction : Significant reduction in tumor size was observed in treated groups compared to controls.
  • Survival Rates : Increased survival rates were reported among treated animals, suggesting potential for clinical application.

Data Summary

Study TypeFindingsReference
In VitroIC50 values < 10 µM against cancer cell lines
In VivoSignificant tumor size reduction
MechanisticInduces apoptosis; disrupts microtubule dynamics

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one are still under investigation. Preliminary studies suggest favorable absorption and distribution properties, although further research is needed to fully elucidate its metabolic pathways.

Scientific Research Applications

Structural Characteristics

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the styrylsulfonyl group and piperidine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in cancer therapy. The compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, research indicates that compounds with similar structures can target the Hedgehog signaling pathway, which is implicated in several malignancies such as basal cell carcinoma and medulloblastoma .

Anti-Inflammatory Properties

The anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives have been documented in various studies. These compounds exhibit lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a favorable safety profile . The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes.

Neurological Applications

Compounds containing piperidine structures have been explored for their neuroprotective effects. Studies suggest that (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may modulate neurotransmitter systems and provide therapeutic benefits in conditions such as depression and anxiety disorders.

Data Tables

Application Mechanism References
Anti-CancerInhibition of Hedgehog signaling pathway
Anti-InflammatoryInhibition of pro-inflammatory cytokines
Neurological DisordersModulation of neurotransmitter systems

Case Studies

  • Case Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyrido[2,3-d]pyrimidine derivative effectively reduced tumor size in animal models by blocking the Hedgehog signaling pathway. This suggests that similar compounds may have comparable effects.
  • Case Study on Anti-Inflammatory Effects : In a controlled trial comparing various anti-inflammatory agents, (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibited significantly lower gastrointestinal toxicity while maintaining efficacy against inflammation markers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for synthesizing (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The core pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminonicotinic acid derivatives. For example, reacting ethyl 2-aminonicotinate with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one . To introduce the styrylsulfonyl-piperidine moiety, transamidation or nucleophilic substitution reactions can be employed. A styrylsulfonyl group may be introduced via sulfonation of a styryl intermediate, followed by coupling with a piperidine-containing precursor .

Q. What biological targets are associated with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how does this compound fit into current anti-inflammatory research?

  • Methodological Answer : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are known inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandin PGE₂ . (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one likely targets mPGES-1 due to structural similarities to compounds in SAR studies . Researchers can validate this via enzyme inhibition assays (e.g., LC-MS/MS quantification of PGE₂) and compare IC₅₀ values with known inhibitors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the styrylsulfonyl group (vinyl protons at δ 6.5–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and pyrido[2,3-d]pyrimidinone aromatic signals (δ 7.8–9.0 ppm) .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the mPGES-1 inhibitory activity of this compound?

  • Methodological Answer :

  • Piperidine Modifications : Replace the styrylsulfonyl group with other sulfonyl substituents (e.g., aryl or alkyl sulfonyl) to assess steric and electronic effects on enzyme binding .
  • Pyrido[2,3-d]pyrimidinone Core : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5- or 7-position to enhance π-stacking with mPGES-1’s hydrophobic pocket .
  • In Silico Docking : Use tools like AutoDock Vina to model interactions with mPGES-1’s active site (PDB: 4YL0) .

Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • MTT Assay Optimization : Ensure consistent cell lines (e.g., HepG2, MCF-7) and incubation times (24–72 hours) to minimize variability .
  • Pharmacokinetic Profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration. Low solubility may explain poor in vivo efficacy .
  • Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., sulfoxide derivatives) that may alter toxicity .

Q. How can regioselective functionalization of the pyrido[2,3-d]pyrimidinone core improve antitumor activity?

  • Methodological Answer :

  • Electrophilic Substitution : Brominate the 6-position using NBS (N-bromosuccinimide) to enable Suzuki-Miyaura coupling with aryl boronic acids .
  • Triazolo-Fused Derivatives : Oxidative cyclization of hydrazone intermediates (e.g., with iodine) generates pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which show enhanced cytotoxicity against MCF-7 cells (IC₅₀ < 10 μM) .

Q. What mechanistic insights explain the role of iodine-mediated cyclization in synthesizing fused heterocycles from this compound?

  • Methodological Answer : Iodine acts as both an electrophile and oxidizer. For example, treatment of allylthio-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones with excess iodine induces haliranium ion formation, followed by intramolecular nucleophilic attack to yield tricyclic thiazolo-pyrimidinones . Monitor reaction progress via TLC and isolate intermediates to validate the mechanism .

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